molecular formula C9H13N3O3 B13289354 5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13289354
M. Wt: 211.22 g/mol
InChI Key: YQXMFWBPYIAMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a piperidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, and the oxadiazole ring, known for its diverse biological activities, makes this compound a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable oxadiazole precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to partially or fully reduced products .

Scientific Research Applications

5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-(1-Methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the piperidine and oxadiazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-12-4-2-6(3-5-12)8-10-7(9(13)14)11-15-8/h6H,2-5H2,1H3,(H,13,14)

InChI Key

YQXMFWBPYIAMED-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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